3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine
Description
3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolo[3,4-a]phthalazine core, which is a fused heterocyclic system, and is substituted with a methoxy group, a sulfonyl group, and a piperazine derivative. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S/c1-15-17-6-4-5-7-18(17)21-23-24-22(28(21)25-15)19-14-16(8-9-20(19)31-3)32(29,30)27-12-10-26(2)11-13-27/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJWJFQQRPGYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OC)C5=CC=CC=C15 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo[3,4-a]phthalazine core through cyclization reactions. The methoxy and sulfonyl groups are introduced via nucleophilic substitution reactions, while the piperazine derivative is incorporated through amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine derivative can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine derivatives. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Sildenafil impurity A: 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one.
Uniqueness
3-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its triazolo[3,4-a]phthalazine core, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
